molecular formula C16H23NO4S2 B14434659 2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate CAS No. 77267-55-1

2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate

Cat. No.: B14434659
CAS No.: 77267-55-1
M. Wt: 357.5 g/mol
InChI Key: LAOUKIOHIFDLPN-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate is a complex organic compound with a unique structure that combines elements of benzofuran, carbamate, and thiosulfinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The thiosulfinyl group is introduced via a reaction with a suitable sulfinylating agent, such as t-butyl sulfinyl chloride, under controlled conditions. The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with methyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiosulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amine derivatives.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The thiosulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamate group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A simpler analog lacking the thiosulfinyl and carbamate groups.

    Carbofuran: A carbamate pesticide with a different core structure.

    Thiosulfinyl derivatives: Compounds containing the thiosulfinyl group but with different core structures.

Uniqueness

2,3-Dihydro-2,2-dimethylbenzofuranyl-7-(methyl)(t-butylthiosulfinyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

77267-55-1

Molecular Formula

C16H23NO4S2

Molecular Weight

357.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-tert-butylsulfanylsulfinyl-N-methylcarbamate

InChI

InChI=1S/C16H23NO4S2/c1-15(2,3)22-23(19)17(6)14(18)20-12-9-7-8-11-10-16(4,5)21-13(11)12/h7-9H,10H2,1-6H3

InChI Key

LAOUKIOHIFDLPN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)S(=O)SC(C)(C)C)C

Origin of Product

United States

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